molecular formula C18H19N5O B7174362 N-[(2-ethoxypyridin-3-yl)methyl]-2-methyl-6-pyridin-3-ylpyrimidin-4-amine

N-[(2-ethoxypyridin-3-yl)methyl]-2-methyl-6-pyridin-3-ylpyrimidin-4-amine

Cat. No.: B7174362
M. Wt: 321.4 g/mol
InChI Key: IQVYCLBSXKHOQK-UHFFFAOYSA-N
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Description

N-[(2-ethoxypyridin-3-yl)methyl]-2-methyl-6-pyridin-3-ylpyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

N-[(2-ethoxypyridin-3-yl)methyl]-2-methyl-6-pyridin-3-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-3-24-18-15(7-5-9-20-18)12-21-17-10-16(22-13(2)23-17)14-6-4-8-19-11-14/h4-11H,3,12H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVYCLBSXKHOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)CNC2=NC(=NC(=C2)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethoxypyridin-3-yl)methyl]-2-methyl-6-pyridin-3-ylpyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the condensation of 2-ethoxypyridine-3-carbaldehyde with 2-methyl-6-pyridin-3-ylpyrimidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethoxypyridin-3-yl)methyl]-2-methyl-6-pyridin-3-ylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[(2-ethoxypyridin-3-yl)methyl]-2-methyl-6-pyridin-3-ylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-ethoxypyridin-3-yl)methyl]-2-methyl-6-pyridin-3-ylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-ethoxypyridin-3-yl)methyl]-2-methyl-6-pyridin-3-ylpyrimidin-4-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

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